![molecular formula C16H35NO8 B609560 Ho-apeg8-oh CAS No. 63721-14-2](/img/structure/B609560.png)
Ho-apeg8-oh
Overview
Description
“Ho-apeg8-oh” represents Hydroxy Polyethylene Glycol (PEG), where “8” indicates the number of ethylene glycol units in the polymer . It’s a polymer made by repeating ethylene glycol units, with hydroxyl functional groups at both ends . PEG is commonly used in drug delivery, biomedical applications, and chemicals due to its excellent water solubility, biocompatibility, and ability to improve drug solubility . The presence of hydroxyl functional groups gives it some chemical reactivity, allowing it to be coupled or modified with other molecules or compounds . “Ho-apeg8-oh” may be used to prepare drug carriers, improve drug bioavailability, or serve as a lubricant or solubilizer in the biomedical field .
Molecular Structure Analysis
The molecular formula of “Ho-apeg8-oh” is C16H34O9 . It has an average mass of 370.436 Da and a monoisotopic mass of 370.220276 Da .Physical And Chemical Properties Analysis
“Ho-apeg8-oh” is a liquid at room temperature and should be stored at -20°C .Scientific Research Applications
Atmospheric Chemistry
“Ho-apeg8-oh” has been used in atmospheric chemistry to study the reactions of hydroperoxyl radical (HO2) with large aldehydes . The reactions of HO2 are a significant sink for aldehydes in the atmosphere and may initiate the formation of highly oxygenated molecules via autoxidation .
Bioconjugation
“Ho-apeg8-oh” or “NH-bis-PEG4” possesses an amino group (NH2) at one end, which allows it to react with various functional groups present in other molecules, enabling its use for bioconjugation. Bioconjugation involves linking different biomolecules (e.g., proteins, peptides, drugs) to create new entities with desired properties.
Drug Delivery
PEG Hydrogel
“Ho-apeg8-oh” or “NH-bis-PEG4” can be used in the formation of PEG hydrogels . These hydrogels have applications in tissue engineering and drug delivery .
Crosslinker
“Ho-apeg8-oh” or “NH-bis-PEG4” can act as a crosslinker . It can be used to link different molecules together, which is useful in various scientific research fields .
Surface Functionalization
“Ho-apeg8-oh” or “NH-bis-PEG4” can be used for surface functionalization . This process involves modifying the surface of a material to provide it with new properties, such as increased biocompatibility or improved adhesion .
PROTAC Linker
“NH-bis-PEG4” can be used as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel class of drugs that hijack the body’s natural protein degradation machinery to target and eliminate disease-causing proteins.
PEGylation of Proteins
“NH-bis-PEG4” can be used for the PEGylation of proteins . PEGylation refers to the process of attaching PEG molecules to proteins, which can improve their stability and circulation time in the body .
Mechanism of Action
Target of Action
Ho-apeg8-oh, also known as NH-bis-PEG4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
NH-bis-PEG4 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis-PEG4 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins . By selectively degrading target proteins, NH-bis-PEG4 can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
The compound’s peg spacers make it water-soluble, potentially altering its drug metabolism and pharmacokinetics (dmpk) properties
Result of Action
The result of NH-bis-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the function of the degraded protein . For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NH-bis-PEG4. For instance, the compound’s water solubility suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity . .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDAOFBRUZCGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)NCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(PEG3-OH) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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